molecular formula C11H16ClNO B1430983 [1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride CAS No. 21645-93-2

[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride

Cat. No.: B1430983
CAS No.: 21645-93-2
M. Wt: 213.7 g/mol
InChI Key: ZQWHVYBAENDVLK-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.

Biochemical Analysis

Biochemical Properties

1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with dopaminergic receptors, particularly D2R and D3R subtypes . These interactions are crucial in modulating neurotransmitter levels and influencing neurochemical pathways. Additionally, the compound’s structure allows it to participate in free radical cyclization cascades, which are essential for synthesizing complex polycyclic benzofuran compounds .

Cellular Effects

The effects of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride on various cell types and cellular processes are profound. In neurotoxicity studies, it has shown potential in protecting against cocaine-induced neurotoxicity by modulating dopamine levels in SH-SY5Y cell cultures . This compound influences cell signaling pathways, gene expression, and cellular metabolism by interacting with dopaminergic receptors and histaminergic receptor ligands . These interactions help in maintaining cellular homeostasis and preventing neurodegenerative effects.

Molecular Mechanism

At the molecular level, 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride exerts its effects through binding interactions with biomolecules. It acts as a ligand for dopaminergic receptors, particularly D2R and D3R, modulating their activity and influencing neurotransmitter release . The compound also participates in enzyme inhibition or activation, affecting various biochemical pathways. Its ability to form stable complexes with target proteins enhances its therapeutic potential in treating neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride change over time. Studies have shown that the compound remains stable under controlled conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained neuroprotective effects, indicating its potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective properties without significant toxicity . At higher doses, adverse effects such as reduced cell viability and increased lactate dehydrogenase release have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II reactions to form metabolites that are excreted from the body . These metabolic processes are crucial for maintaining the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride within cells and tissues involve specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the brain, where it exerts its neuroprotective effects . Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.

Subcellular Localization

The subcellular localization of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride is critical for its activity and function. The compound is predominantly localized in the cytoplasm and interacts with intracellular receptors and enzymes . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective participation in biochemical reactions and therapeutic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride typically involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . This method allows for the diastereoselective preparation of the compound, ensuring high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction may produce benzofuran alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of benzofuran and amine functionalities makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8(12-2)11-7-9-5-3-4-6-10(9)13-11;/h3-6,8,11-12H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWHVYBAENDVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2=CC=CC=C2O1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride
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[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride
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[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride
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[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride
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[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride

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